molecular formula C5H7F2NO B13502114 4,4-Difluoropyrrolidine-2-carbaldehyde

4,4-Difluoropyrrolidine-2-carbaldehyde

Cat. No.: B13502114
M. Wt: 135.11 g/mol
InChI Key: QMVXXBYNRQSGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoropyrrolidine-2-carbaldehyde is a fluorinated organic compound with the molecular formula C5H7F2NO and a molecular weight of 135.11 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product . The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoropyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in medicinal chemistry . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

4,4-Difluoropyrrolidine-2-carbaldehyde can be compared with other fluorinated pyrrolidine derivatives such as:

  • 4-Fluoropyrrolidine-2-carbaldehyde
  • 4,4-Difluoropyrrolidine-2-methanol
  • 4,4-Difluoropyrrolidine-2-carboxylic acid

These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of two fluorine atoms in this compound makes it unique in terms of its stability and reactivity .

Properties

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

4,4-difluoropyrrolidine-2-carbaldehyde

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2

InChI Key

QMVXXBYNRQSGCK-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.